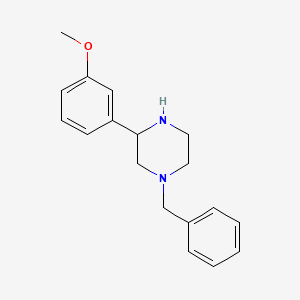

1-Benzyl-3-(3-Methoxyphenyl)piperazin

Übersicht

Beschreibung

1-Benzyl-3-(3-methoxyphenyl)piperazine is a chemical compound belonging to the piperazine class, characterized by its benzyl and methoxyphenyl groups attached to the piperazine ring. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-(3-methoxyphenyl)piperazine has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, such as binding to receptors and enzymes.

Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

Mode of Action

1-Benzyl-3-(3-methoxyphenyl)piperazine exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation . Interestingly, the action of this compound on cell viability and apoptosis is α1-independent .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, B-lymphoma Mo-MLV insertion region 1 [Bmi-1], ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of 1-Benzyl-3-(3-methoxyphenyl)piperazine in BPH-1 .

Result of Action

The compound has been shown to inhibit cell viability and induce apoptosis in the BPH-1 cell line .

Biochemische Analyse

Biochemical Properties

1-Benzyl-3-(3-methoxyphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to kinase-inactive conformations, indicating its potential as a kinase inhibitor . Additionally, it interacts with receptor modulators, which suggests its role in modulating receptor activity . These interactions are crucial for its biological activity and therapeutic potential.

Cellular Effects

1-Benzyl-3-(3-methoxyphenyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, including 1-Benzyl-3-(3-methoxyphenyl)piperazine, have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This compound also affects the expression of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .

Molecular Mechanism

The molecular mechanism of 1-Benzyl-3-(3-methoxyphenyl)piperazine involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific kinase-inactive conformations, which inhibits kinase activity and modulates downstream signaling pathways . Additionally, it affects gene expression by interacting with receptor modulators and other transcriptional regulators .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(3-methoxyphenyl)piperazine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inducing apoptosis in cancer cells and modulating receptor activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

1-Benzyl-3-(3-methoxyphenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes hepatic metabolism, where it is processed by liver enzymes into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(3-methoxyphenyl)piperazine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in different tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

1-Benzyl-3-(3-methoxyphenyl)piperazine exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of 1-Benzyl-3-(3-methoxyphenyl)piperazine may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-3-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated piperazine derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-(3-methoxyphenyl)piperazine is compared with other similar compounds, such as:

Benzylpiperazine (BZP): Similar structure but different substituents.

Methylenedioxybenzylpiperazine (MDBZP): Related piperazine derivative with methylenedioxy group.

Uniqueness: 1-Benzyl-3-(3-methoxyphenyl)piperazine is unique due to its specific combination of benzyl and methoxyphenyl groups, which can influence its chemical and biological properties.

Conclusion

1-Benzyl-3-(3-methoxyphenyl)piperazine is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for scientific research and industrial development.

Biologische Aktivität

1-Benzyl-3-(3-methoxyphenyl)piperazine (also known as BZP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

1-Benzyl-3-(3-methoxyphenyl)piperazine is a piperazine derivative characterized by a benzyl group and a methoxy-substituted phenyl group. The chemical formula is , with a molecular weight of approximately 274.37 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of BZP primarily arises from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that BZP acts as a serotonin receptor agonist , which may contribute to its stimulant effects similar to those of amphetamines. Additionally, it has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Stimulant Effects

1-Benzyl-3-(3-methoxyphenyl)piperazine has been reported to exhibit stimulant properties comparable to amphetamines but with lower potency. This has led to its use as a recreational drug, often marketed as a legal alternative to ecstasy . Studies have documented its presence in various toxicological cases, indicating potential risks associated with its consumption.

Anticonvulsant Activity

Research has explored the anticonvulsant properties of related piperazine compounds. For instance, studies on N-benzyl derivatives have shown enhanced anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure can lead to significant changes in biological activity .

Cancer Research

Recent studies have investigated the potential of piperazine derivatives, including BZP analogs, in cancer treatment. One study focused on growth inhibition against multiple human cancer cell lines, highlighting the importance of structural modifications in enhancing cytotoxicity against specific cancer types . The findings suggest that BZP derivatives could serve as leads for developing new anticancer agents.

Case Studies and Toxicological Findings

Several case studies have documented the presence of BZP in postmortem analyses, often alongside other substances. For example, in one study involving fatalities where BZP was detected, it was found at concentrations ranging from 0.71 to 1.39 mg/L in blood samples . While not always the direct cause of death, these findings underscore the compound's potential for toxicity when used recreationally.

Comparative Analysis with Similar Compounds

The following table compares 1-Benzyl-3-(3-methoxyphenyl)piperazine with other related piperazine compounds regarding their biological activities:

Eigenschaften

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-5-8-16(12-17)18-14-20(11-10-19-18)13-15-6-3-2-4-7-15/h2-9,12,18-19H,10-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOTEPUZBNHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.